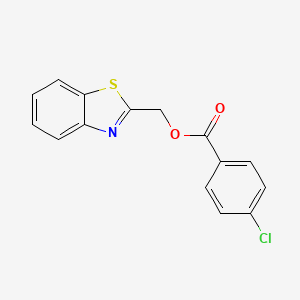
2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been extensively researched for its potential as a cancer therapy. This compound was first synthesized in 2009 and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazole-based pyridine derivatives, including structures similar to 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These compounds demonstrate significant inhibition efficiency, which is directly related to their concentration and inversely related to temperature. Their ability to act as both anodic and cathodic inhibitors, particularly emphasizing the former, suggests their potential as effective corrosion inhibitors. The protective film formed on mild steel surfaces by these inhibitors has been investigated using various spectroscopic techniques, supporting their application in corrosion protection (Chaitra, Mohana, & Tandon, 2016).
Antimicrobial and Antituberculosis Activity
Compounds with a structure similar to the one have been evaluated for their antimicrobial properties. Specific derivatives have shown promising activity against Mycobacterium tuberculosis, indicating their potential as novel GyrB inhibitors. This suggests a potential application in the treatment of tuberculosis, highlighting the importance of these compounds in developing new antimicrobial agents (Jeankumar et al., 2013).
Antifungal Activity
Pyrazole and thiazole derivatives, structurally related to this compound, have been investigated for their growth inhibitory effects on various phytopathogenic fungi. These compounds exhibit differing sensitivity levels across different fungi species, with some demonstrating significant antifungal activities. This suggests their potential use in addressing fungal infections and diseases in plants, contributing to agricultural biosecurity (Vicentini, Romagnoli, Andreotti, & Mares, 2007).
Anticancer Activity
Research on pyridine thiazole derivatives has also ventured into the exploration of their anticancer properties. Studies involving Zinc(II) complexes with pyridine thiazole derivatives have shown that these compounds exhibit significant antimicrobial activity and present specificity towards certain cancer cell lines. This highlights their potential as novel bioactive materials for developing new cancer treatments (Xun-Zhong et al., 2020).
Eigenschaften
IUPAC Name |
2-(phenylcarbamoylamino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(19-10-12-5-4-8-18-9-12)14-11-25-17(21-14)22-16(24)20-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFDTIDFYNROCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2458439.png)
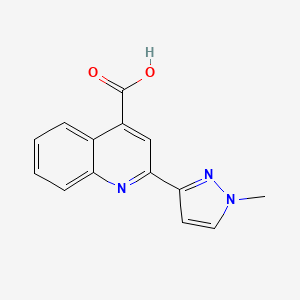
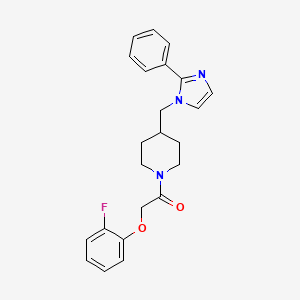
![4-(dimethylsulfamoyl)-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2458445.png)
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2458446.png)
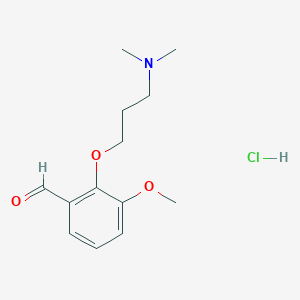
![3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one](/img/structure/B2458448.png)
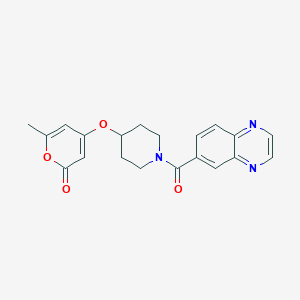
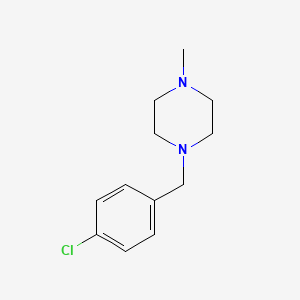
![3,4-Dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2458457.png)
![5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2458458.png)
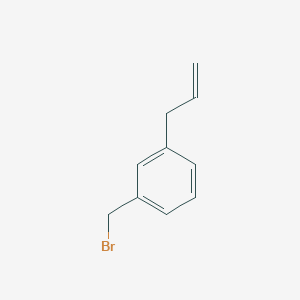
![3-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2458461.png)
